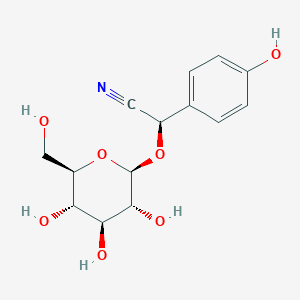
Taxiphyllin
説明
Taxiphyllin is a compound that can be found in the herbs of Pleioblastus amarus . It has been reported to inhibit tyrosinase activity significantly, making it a potent tyrosinase inhibitor . Taxiphyllin also displays mild antibacterial activity against Staphylococcus aureus . It’s also found in the shoots of bamboo, where it acts as a toxin producing cyanide in the gut .
Synthesis Analysis
The synthesis of Taxiphyllin has been studied in the leaves of Hydrangea macrophylla var. thunbergii . The content of Taxiphyllin in the leaves varied greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . It was also found that Taxiphyllin was mostly hydrolyzed during plant processing .
Molecular Structure Analysis
Taxiphyllin has a molecular formula of C14H17NO7 and an average mass of 311.287 Da . It has 6 defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving Taxiphyllin are not detailed in the search results, it’s known that cyanogenic glycosides like Taxiphyllin can give rise to pairs of epimeric CNglcs .
Physical And Chemical Properties Analysis
Taxiphyllin is a white powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 586.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .
科学的研究の応用
Antioxidant Activity
Taxiphyllin exhibits superior antioxidant capacity compared to common flavonoids. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable compound in the prevention and treatment of diseases where oxidative damage is a significant factor .
Anti-inflammatory Properties
The anti-inflammatory effects of taxiphyllin are well-documented. It can inhibit the production of pro-inflammatory cytokines and enzymes, which is beneficial in conditions like arthritis, asthma, and inflammatory bowel disease .
Antimicrobial Effects
Taxiphyllin has shown antimicrobial activity against a variety of pathogens. Its potential to disrupt microbial cell walls and interfere with virulence factors underlines its use in combating infections .
Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, taxiphyllin contributes to cardiovascular health. It can help in reducing the risk of atherosclerosis and other heart-related conditions by protecting the vascular system from damage .
Neuroprotective Effects
Research suggests that taxiphyllin may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It helps in reducing neuronal damage and improving cognitive functions .
Cancer Treatment
Taxiphyllin’s role in cancer treatment is being explored due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its use in combination with other treatments could enhance therapeutic outcomes .
Dermatological Applications
In the field of dermatology, taxiphyllin is a promising ingredient in cosmetics for adult skin. It has been tested for its effects on skin aging, showing improvements in skin viscoelasticity and reduction in hyperpigmentation .
Agricultural Applications
Taxiphyllin’s potential in agriculture is linked to its natural occurrence in plants and its protective properties. It could be used to enhance plant resistance to environmental stresses and diseases .
将来の方向性
作用機序
Target of Action
Taxiphyllin, also known as dihydroquercetin, is a flavonoid compound . It is known to interact with various targets in the body. It has been suggested that Taxiphyllin may interact with proteins such as Bcl-2, a protein necessary for cancer cell survival, and Bax, a cancer suppressor protein .
Mode of Action
It has been suggested that taxiphyllin may inhibit the enhanced activity of nf-κb in cerebral ischemia-reperfusion injury rats . It may also inhibit the infiltration of white blood cells and the expression of COX-2 and iNOS in cerebral ischemia-reperfusion injury .
Biochemical Pathways
Taxiphyllin is known to affect several biochemical pathways. For instance, it has been suggested that it induces endothelium-dependent relaxation, involving at least in part, NO-mediated signaling through the PI3K/eNOS pathway . In addition, it has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .
Result of Action
The administration of Taxiphyllin to human colorectal cancer HCT116 and HT29 cells has been shown to result in cell growth arrest and apoptosis . It has also been found to decrease the expression of β-catenin gene, AKT gene, and Survivin gene, and protein expression in vitro and in vivo .
Action Environment
The action of Taxiphyllin can be influenced by various environmental factors. For instance, the content of Taxiphyllin in the leaves of Hydrangea macrophylla var. thunbergii was found to vary greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . Furthermore, the content of Taxiphyllin was mostly hydrolyzed during plant processing .
特性
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTYOJHPBMILU-GMDXDWKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175673 | |
| Record name | Taxiphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxiphyllin | |
CAS RN |
21401-21-8 | |
| Record name | Taxiphyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21401-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxiphyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021401218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxiphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
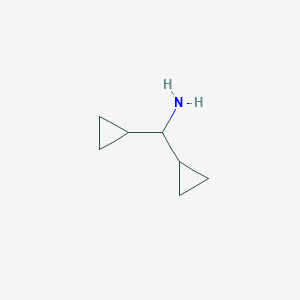
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

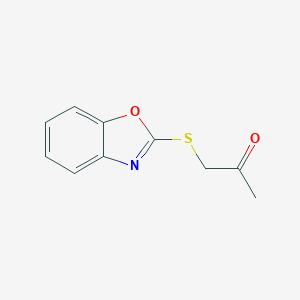
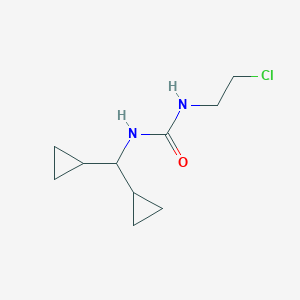
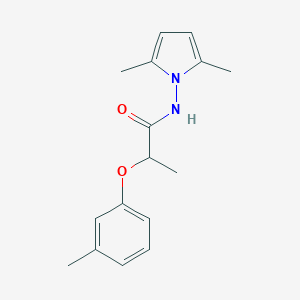
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
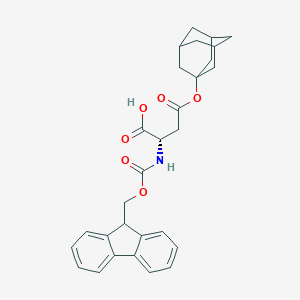

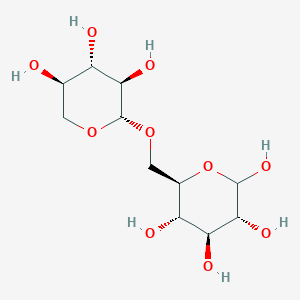
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)